Pyridine, 4-(2-(heptylthio)ethyl)-
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Overview
Description
Pyridine, 4-(2-(heptylthio)ethyl)-: is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the 4-position of the pyridine ring is substituted with a 2-(heptylthio)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(2-(heptylthio)ethyl)- can be achieved through several methods. One common approach is the Hantzsch pyridine synthesis, which involves the multi-component reaction of an aldehyde, a β-keto ester, and ammonia . This method can be optimized using various catalysts and reaction conditions to improve yield and selectivity.
Industrial Production Methods: Industrial production of Pyridine, 4-(2-(heptylthio)ethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 4-(2-(heptylthio)ethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
Chemistry: Pyridine, 4-(2-(heptylthio)ethyl)- is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions and their biological implications .
Medicine: Pyridine derivatives are known for their pharmacological activities. This compound may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Industry: In the industrial sector, Pyridine, 4-(2-(heptylthio)ethyl)- can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Pyridine, 4-(2-(heptylthio)ethyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Pyridine: The parent compound, which lacks the 2-(heptylthio)ethyl group.
Piperidine: A saturated analog of pyridine with a six-membered ring containing one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine with two additional hydrogen atoms.
Uniqueness: Pyridine, 4-(2-(heptylthio)ethyl)- is unique due to the presence of the 2-(heptylthio)ethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, stability, and reactivity compared to its analogs .
Properties
CAS No. |
134480-46-9 |
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Molecular Formula |
C14H23NS |
Molecular Weight |
237.41 g/mol |
IUPAC Name |
4-(2-heptylsulfanylethyl)pyridine |
InChI |
InChI=1S/C14H23NS/c1-2-3-4-5-6-12-16-13-9-14-7-10-15-11-8-14/h7-8,10-11H,2-6,9,12-13H2,1H3 |
InChI Key |
JLRXUMNCCCPYNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSCCC1=CC=NC=C1 |
Origin of Product |
United States |
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